molecular formula C22H23NO7S2 B2521218 N-(3,4-dimethoxybenzenesulfonyl)-N-(2-oxo-2H-1,3-benzoxathiol-5-yl)cyclohexanecarboxamide CAS No. 879649-14-6

N-(3,4-dimethoxybenzenesulfonyl)-N-(2-oxo-2H-1,3-benzoxathiol-5-yl)cyclohexanecarboxamide

Cat. No.: B2521218
CAS No.: 879649-14-6
M. Wt: 477.55
InChI Key: ITQZPYVAFFOZOR-UHFFFAOYSA-N
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Description

N-(3,4-dimethoxybenzenesulfonyl)-N-(2-oxo-2H-1,3-benzoxathiol-5-yl)cyclohexanecarboxamide is a complex organic compound that belongs to the class of sulfonamides These compounds are known for their diverse applications in medicinal chemistry, particularly as antibacterial agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethoxybenzenesulfonyl)-N-(2-oxo-2H-1,3-benzoxathiol-5-yl)cyclohexanecarboxamide typically involves multiple steps:

    Formation of the Benzoxathiol Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Sulfonyl Group: The 3,4-dimethoxybenzenesulfonyl chloride can be reacted with the benzoxathiol derivative in the presence of a base such as triethylamine.

    Coupling with Cyclohexanecarboxamide: The final step involves the coupling of the sulfonylated benzoxathiol with cyclohexanecarboxamide using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding quinones.

    Reduction: Reduction of the sulfonyl group can yield the corresponding sulfide.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Sulfides and other reduced forms.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: Potential use as a probe or inhibitor in biochemical studies.

    Medicine: Possible applications as an antibacterial or anticancer agent.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. For instance, as an antibacterial agent, it might inhibit bacterial enzymes by binding to their active sites. In biochemical studies, it could act as an inhibitor by interacting with specific proteins or enzymes, thereby modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    N-(3,4-dimethoxybenzenesulfonyl)-N-(2-oxo-2H-1,3-benzothiazol-5-yl)cyclohexanecarboxamide: Similar structure but with a benzothiazol ring instead of benzoxathiol.

    N-(3,4-dimethoxybenzenesulfonyl)-N-(2-oxo-2H-1,3-benzoxazol-5-yl)cyclohexanecarboxamide: Similar structure but with a benzoxazol ring instead of benzoxathiol.

Uniqueness

The presence of the benzoxathiol ring in N-(3,4-dimethoxybenzenesulfonyl)-N-(2-oxo-2H-1,3-benzoxathiol-5-yl)cyclohexanecarboxamide distinguishes it from other similar compounds. This unique structural feature may confer distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

N-(3,4-dimethoxyphenyl)sulfonyl-N-(2-oxo-1,3-benzoxathiol-5-yl)cyclohexanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO7S2/c1-28-17-11-9-16(13-19(17)29-2)32(26,27)23(21(24)14-6-4-3-5-7-14)15-8-10-18-20(12-15)31-22(25)30-18/h8-14H,3-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITQZPYVAFFOZOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N(C2=CC3=C(C=C2)OC(=O)S3)C(=O)C4CCCCC4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO7S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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